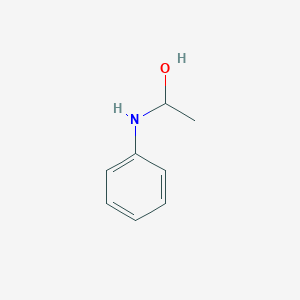
4-methyl-2-nitro-1-propylsulfonylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-nitro-1-propylsulfonylbenzene is an organic compound with the molecular formula C10H13NO4S It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a propylsulfonyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-nitro-1-propylsulfonylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-1-(propylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-nitro-1-propylsulfonylbenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl and propylsulfonyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Nitration: Concentrated sulfuric acid and nitric acid mixture.
Major Products Formed
Reduction: 4-Methyl-2-amino-1-(propylsulfonyl)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-methyl-2-nitro-1-propylsulfonylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methyl-2-nitro-1-propylsulfonylbenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can enhance the compound’s solubility and reactivity. The specific pathways and molecular targets depend on the context of its application, such as its role as an intermediate in chemical synthesis or its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the propylsulfonyl group.
4-Methyl-1-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a propylsulfonyl group.
Uniqueness
4-methyl-2-nitro-1-propylsulfonylbenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C10H13NO4S |
|---|---|
Poids moléculaire |
243.28 g/mol |
Nom IUPAC |
4-methyl-2-nitro-1-propylsulfonylbenzene |
InChI |
InChI=1S/C10H13NO4S/c1-3-6-16(14,15)10-5-4-8(2)7-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
KNJPDBYNNWJOCL-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















